molecular formula C12H13NO4 B13336317 Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13336317
M. Wt: 235.24 g/mol
InChI Key: YCQRAANXSAUVEG-NXEZZACHSA-N
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Description

Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a methoxyphenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Rel-(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

  • Rel-(3R,4S)-4-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
  • Rel-(3R,4S)-4-(3-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

These compounds share a similar pyrrolidine ring structure but differ in the substituents attached to the phenyl group

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(3R,4S)-4-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-17-8-4-2-3-7(5-8)9-6-13-11(14)10(9)12(15)16/h2-5,9-10H,6H2,1H3,(H,13,14)(H,15,16)/t9-,10-/m1/s1

InChI Key

YCQRAANXSAUVEG-NXEZZACHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2CNC(=O)[C@@H]2C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C2CNC(=O)C2C(=O)O

Origin of Product

United States

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